molecular formula C9H17P B12535946 1-Methyloctahydro-1H-phosphindole CAS No. 819802-23-8

1-Methyloctahydro-1H-phosphindole

Cat. No.: B12535946
CAS No.: 819802-23-8
M. Wt: 156.20 g/mol
InChI Key: WZTCDXTUDPARCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyloctahydro-1H-phosphindole is a chemical compound that belongs to the class of organic compounds known as phosphindoles. These compounds are characterized by a phosphorous atom integrated into an indole-like structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyloctahydro-1H-phosphindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed Larock indole synthesis, which allows for the formation of the indole unit. This method utilizes palladium catalysts and specific reaction conditions to achieve the desired cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyloctahydro-1H-phosphindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different reduced derivatives of the compound.

Scientific Research Applications

1-Methyloctahydro-1H-phosphindole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyloctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole and its derivatives share structural similarities with 1-Methyloctahydro-1H-phosphindole.

    Phosphine Oxides: These compounds also contain a phosphorous atom and exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific structure, which combines features of both indoles and phosphine oxides. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

819802-23-8

Molecular Formula

C9H17P

Molecular Weight

156.20 g/mol

IUPAC Name

1-methyl-2,3,3a,4,5,6,7,7a-octahydrophosphindole

InChI

InChI=1S/C9H17P/c1-10-7-6-8-4-2-3-5-9(8)10/h8-9H,2-7H2,1H3

InChI Key

WZTCDXTUDPARCI-UHFFFAOYSA-N

Canonical SMILES

CP1CCC2C1CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.